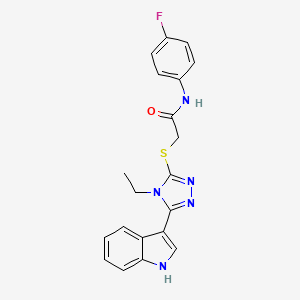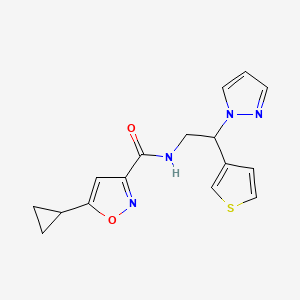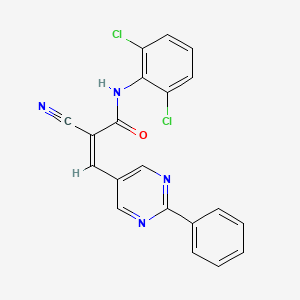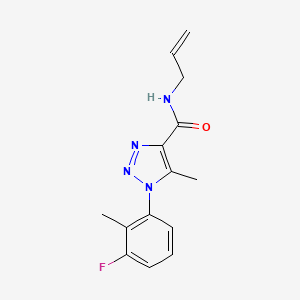![molecular formula C15H15BrN4O2 B3007040 3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide CAS No. 2097932-17-5](/img/structure/B3007040.png)
3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide, also known as BPP-1, is a chemical compound that has been widely used in scientific research for its unique properties. It is a pyrrolidine derivative that has been synthesized through a specific method and has shown promising results in various studies.
Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Activity
Compounds incorporating pyrimidine and pyrrolidine rings have been synthesized and evaluated for their antimicrobial properties. For example, Gad-Elkareem et al. (2011) explored the synthesis of new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, showing some compounds exhibited significant antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidine derivatives have been synthesized and tested for their anticancer and anti-5-lipoxygenase activities, revealing structure-activity relationships that could inform the development of compounds like 3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide (Rahmouni et al., 2016).
Antiviral Potential
The compound 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, with a structural motif similar to the query compound, was identified as a potential anti-human immunodeficiency virus type 1 (HIV-1) non-nucleoside reverse transcriptase inhibitor, highlighting the therapeutic potential of pyrrolidine-carboxamide derivatives in antiviral research (Tamazyan et al., 2007).
Non-Classical Antifolates
The synthesis and antitumor studies of non-classical antifolates incorporating the pyrrolidine ring emphasize the importance of this motif in developing compounds with cytotoxic properties against various tumor cell lines, indicating the potential utility of similar compounds in cancer research (Huang et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds have shown affinity for the et (a) and et (b) receptors . These receptors play a crucial role in the regulation of vascular tone and cell proliferation.
Pharmacokinetics
Related compounds have demonstrated excellent pharmacokinetic properties , suggesting that this compound may also exhibit favorable bioavailability.
Properties
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-N-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O2/c16-11-8-17-14(18-9-11)22-13-6-7-20(10-13)15(21)19-12-4-2-1-3-5-12/h1-5,8-9,13H,6-7,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMZIBTUGGVKQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B3006959.png)
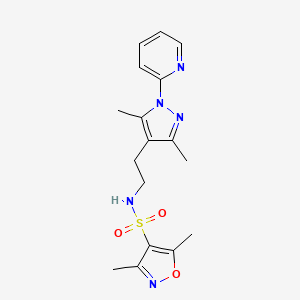

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B3006965.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3006967.png)
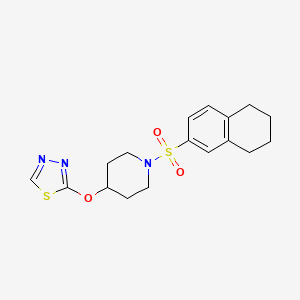
![N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3006972.png)
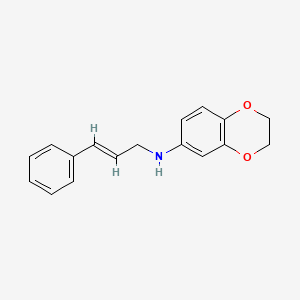
![benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate](/img/structure/B3006974.png)
